MIC Against Pathogenic Candida Species: Fluconazole Mesylate vs. Miconazole and Ketoconazole
In standard mycological media, fluconazole mesylate demonstrates minimal inhibitory concentrations (MICs) against pathogenic Candida species typically exceeding 100 mg/L. While it inhibits branching and hyphal development in Candida albicans at concentrations as low as 0.3 mg/L (10⁻⁶ M), miconazole and ketoconazole remain active in these assays at 100-fold lower concentrations [1]. This indicates that while fluconazole mesylate is effective, other azoles exhibit higher potency in vitro.
| Evidence Dimension | Minimal inhibitory concentration (MIC) and hyphal inhibition |
|---|---|
| Target Compound Data | MIC >100 mg/L against Candida species; hyphal inhibition at 0.3 mg/L (10⁻⁶ M) |
| Comparator Or Baseline | Miconazole and ketoconazole: active at 100-fold lower concentrations |
| Quantified Difference | Miconazole/ketoconazole are approximately 100-fold more potent in hyphal inhibition assays |
| Conditions | Standard mycological media; in vitro |
Why This Matters
This quantitative difference guides selection when higher in vitro potency is required, informing decisions between fluconazole mesylate and alternative azoles for specific research applications.
- [1] Odds, F. C., et al. (1986). Antifungal effects of fluconazole (UK-49858), a new triazole antifungal, in vitro. Journal of Antimicrobial Chemotherapy, 18(4), 473-478. View Source
